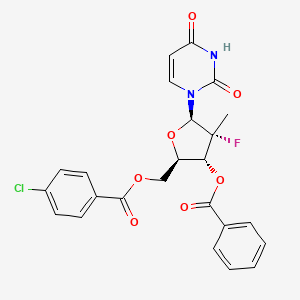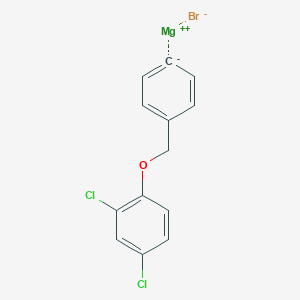
tert-Butyl (S)-(4-(2-((tert-butoxycarbonyl)amino)-3-hydroxypropyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (S)-(4-(2-((tert-butoxycarbonyl)amino)-3-hydroxypropyl)phenyl)carbamate is a compound that features a tert-butyl group, a phenyl ring, and a carbamate functional group. This compound is often used in organic synthesis, particularly in the protection of amine groups due to its stability and ease of removal under acidic conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-(4-(2-((tert-butoxycarbonyl)amino)-3-hydroxypropyl)phenyl)carbamate typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O). The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine or sodium bicarbonate. The reaction proceeds through the formation of a carbamate intermediate, which is then purified to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group efficiently and sustainably . This method allows for better control over reaction conditions and yields higher purity products.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (S)-(4-(2-((tert-butoxycarbonyl)amino)-3-hydroxypropyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (S)-(4-(2-((tert-butoxycarbonyl)amino)-3-hydroxypropyl)phenyl)carbamate is used as a protecting group for amines. It is particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial .
Biology
In biological research, this compound is used to modify peptides and proteins, aiding in the study of protein structure and function. It helps in stabilizing intermediates during enzymatic reactions .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as prodrugs that release active pharmaceutical ingredients under specific conditions .
Industry
Industrially, this compound is used in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its stability and ease of removal make it a valuable tool in large-scale organic synthesis .
Mécanisme D'action
The mechanism of action of tert-Butyl (S)-(4-(2-((tert-butoxycarbonyl)amino)-3-hydroxypropyl)phenyl)carbamate involves the formation of a stable carbamate bond, which protects the amine group from unwanted reactions. Under acidic conditions, the tert-butyl group is cleaved, releasing the free amine. This process is facilitated by the formation of a tert-butyl carbocation, which is stabilized by resonance .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the phenyl ring and additional functional groups.
tert-Butyl carbanilate: Contains a phenyl ring but differs in the position and type of functional groups.
tert-Butyl (4-bromobenzyl)carbamate: Similar structure with a bromine substituent on the phenyl ring.
Uniqueness
tert-Butyl (S)-(4-(2-((tert-butoxycarbonyl)amino)-3-hydroxypropyl)phenyl)carbamate is unique due to its combination of a tert-butyl group, a phenyl ring, and a carbamate functional group. This combination provides stability and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C19H30N2O5 |
|---|---|
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-hydroxy-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propan-2-yl]carbamate |
InChI |
InChI=1S/C19H30N2O5/c1-18(2,3)25-16(23)20-14-9-7-13(8-10-14)11-15(12-22)21-17(24)26-19(4,5)6/h7-10,15,22H,11-12H2,1-6H3,(H,20,23)(H,21,24)/t15-/m0/s1 |
Clé InChI |
OHJCWGGLRGCXHT-HNNXBMFYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C[C@@H](CO)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(CO)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cis-Bicyclo[3.3.0]octan-2-one](/img/structure/B14892895.png)
![(1S,6R)-8-((S)-1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane](/img/structure/B14892901.png)
![3-((3AS,4S,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B14892924.png)
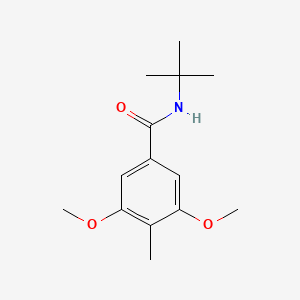

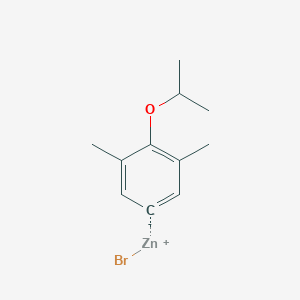

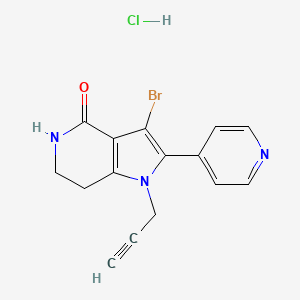
![2-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14892964.png)

